molecular formula C11H9NO3 B12890794 4-(Hydroxymethylidene)-2-methylisoquinoline-1,3(2H,4H)-dione CAS No. 61378-75-4

4-(Hydroxymethylidene)-2-methylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B12890794
CAS No.: 61378-75-4
M. Wt: 203.19 g/mol
InChI Key: LZBKAXNKIQPIDA-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a hydroxyl group, a methyl group, a keto group, and an aldehyde group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole cyclization can be employed, where the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of the isoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid, while reduction of the keto group may produce a secondary alcohol.

Scientific Research Applications

3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde
  • 3-Hydroxy-2-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde
  • 3-Hydroxy-2-methyl-1-oxo-1,2-dihydroquinoline-4-carbaldehyde

Uniqueness

3-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

61378-75-4

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-hydroxy-2-methyl-1-oxoisoquinoline-4-carbaldehyde

InChI

InChI=1S/C11H9NO3/c1-12-10(14)8-5-3-2-4-7(8)9(6-13)11(12)15/h2-6,15H,1H3

InChI Key

LZBKAXNKIQPIDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2C1=O)C=O)O

Origin of Product

United States

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